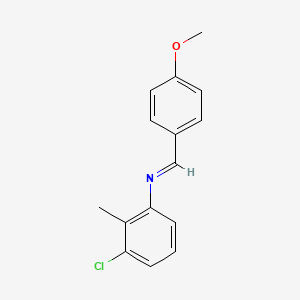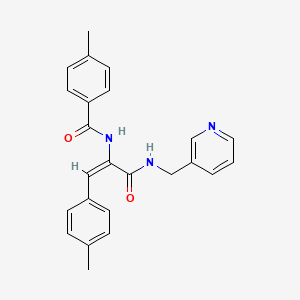
(3-Chloro-2-methyl-phenyl)-(4-methoxy-benzylidene)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-2-methyl-phenyl)-(4-methoxy-benzylidene)-amine is an organic compound that features a benzylidene amine structure with a chloro and methyl substitution on one phenyl ring and a methoxy group on the other
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-methyl-phenyl)-(4-methoxy-benzylidene)-amine typically involves the condensation of 3-chloro-2-methyl aniline with 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
(3-Chloro-2-methyl-phenyl)-(4-methoxy-benzylidene)-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 3-Chloro-2-methyl-phenyl-(4-methoxy-benzylidene)-carboxylic acid.
Reduction: (3-Chloro-2-methyl-phenyl)-(4-methoxy-benzyl)-amine.
Substitution: (3-Amino-2-methyl-phenyl)-(4-methoxy-benzylidene)-amine.
科学的研究の応用
Chemistry
In chemistry, (3-Chloro-2-methyl-phenyl)-(4-methoxy-benzylidene)-amine is used as a building block for the synthesis of more complex molecules. It can be used in the development of new ligands for catalysis or as an intermediate in the synthesis of pharmaceuticals.
Biology
In biological research, this compound can be used to study the effects of various substitutions on the biological activity of benzylidene amines. It can serve as a model compound for understanding the structure-activity relationship in drug design.
Medicine
In medicinal chemistry, this compound has potential applications as an antimicrobial or anticancer agent. Its derivatives may exhibit activity against various pathogens or cancer cell lines.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals or as a precursor for the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of (3-Chloro-2-methyl-phenyl)-(4-methoxy-benzylidene)-amine involves its interaction with specific molecular targets. For instance, if used as an antimicrobial agent, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In the case of anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 3-Chloro-2-methylphenol
- 3-Chloro-2-methylphenyl isocyanate
- 3-Chloro-2-methylphenyl methyl sulfide
Uniqueness
(3-Chloro-2-methyl-phenyl)-(4-methoxy-benzylidene)-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups can influence its reactivity and interaction with biological targets, making it a versatile compound for various applications.
特性
分子式 |
C15H14ClNO |
|---|---|
分子量 |
259.73 g/mol |
IUPAC名 |
N-(3-chloro-2-methylphenyl)-1-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C15H14ClNO/c1-11-14(16)4-3-5-15(11)17-10-12-6-8-13(18-2)9-7-12/h3-10H,1-2H3 |
InChIキー |
VZXYUKHHAOELFM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)N=CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11988352.png)
![N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-beta-alanine](/img/structure/B11988360.png)
![5-(3,4-dimethoxyphenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11988365.png)
![(5Z)-3-Butyl-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11988368.png)
![4-bromo-N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B11988376.png)
![Methyl 4-{[7-({3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoyl}oxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-3-YL]oxy}benzoate](/img/structure/B11988380.png)
![N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11988387.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11988402.png)

![2-(biphenyl-4-yloxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11988416.png)


